1-methyl-1H-1,3-benzodiazole-7-carbaldehyde
Description
Properties
IUPAC Name |
3-methylbenzimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-8-4-2-3-7(5-12)9(8)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZYUJFBSDECDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC=CC(=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101268484 | |
| Record name | 1-Methyl-1H-benzimidazole-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367992-90-2 | |
| Record name | 1-Methyl-1H-benzimidazole-7-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1367992-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-benzimidazole-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101268484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which share a similar structure, have been reported to exhibit a broad range of biological activities.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects.
Biochemical Pathways
Imidazole derivatives, however, are known to influence a variety of biochemical pathways.
Result of Action
Imidazole derivatives have been reported to exhibit a variety of biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
The compound’s structural similarity to imidazole derivatives, which are known to have diverse biological activities, suggests that it may also have significant therapeutic potential.
Biological Activity
1-Methyl-1H-1,3-benzodiazole-7-carbaldehyde is an organic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.18 g/mol. This compound features a unique structure characterized by a benzodiazole ring, which contributes to its diverse biological activities. Research indicates its potential applications in pharmaceuticals and organic synthesis, primarily due to its reactivity with biological macromolecules.
The compound's structure includes a methyl group and an aldehyde functional group, enhancing its reactivity. This unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. For instance, preliminary evaluations indicate that derivatives of this compound exhibit varying degrees of activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Activity Level |
|---|---|---|
| This compound | 12.5 | Moderate |
| Control (Ciprofloxacin) | 2.0 | High |
Anti-Cancer Activity
In vitro studies have also explored the anti-cancer potential of this compound, particularly against HepG2 cell lines. The compound demonstrated significant cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment.
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HepG2 | 15 | Moderate |
The biological activity of this compound is attributed to its ability to form interactions with biological macromolecules such as proteins and enzymes. These interactions may involve hydrogen bonding and hydrophobic interactions, which can disrupt cellular functions or signal transduction pathways.
Case Study 1: Antibacterial Evaluation
A study conducted on various derivatives of this compound revealed that modifications to the benzodiazole ring significantly influenced antibacterial potency. The study utilized standard disk diffusion methods to assess the activity against common bacterial strains.
Case Study 2: Anticancer Screening
In another study focusing on HepG2 cells, researchers evaluated the cytotoxic effects of the compound using MTT assays. Results indicated that higher concentrations led to increased cell death, supporting further investigation into its mechanism and potential as an anticancer drug.
Scientific Research Applications
Pharmaceutical Applications
1-Methyl-1H-1,3-benzodiazole-7-carbaldehyde has garnered interest in medicinal chemistry due to its biological activities. Its interactions with biological macromolecules, such as proteins and enzymes, are crucial for understanding its therapeutic potential.
Case Studies in Drug Development
Study 1: Interaction with Enzymes
Research has shown that this compound can bind to specific enzymes, potentially inhibiting their activity. For instance, studies have demonstrated its binding affinity with certain kinases, suggesting a role in cancer therapy development.
Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of this compound. Results indicated that it exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics .
Organic Synthesis Applications
The compound's unique structure allows it to participate in various synthetic reactions. It serves as an intermediate in synthesizing more complex molecules.
Synthetic Pathways
| Reaction Type | Description | Yield |
|---|---|---|
| Condensation | Reacts with amines to form imines | Up to 85% |
| Nucleophilic Addition | Engages in reactions with carbonyl compounds | Up to 90% |
| Cyclization | Forms cyclic structures through intramolecular reactions | Moderate yields |
The ongoing research into the applications of this compound suggests several promising avenues:
- Drug Development : Continued exploration of its binding mechanisms could lead to novel therapeutic agents.
- Synthetic Chemistry : Investigating new synthetic pathways could enhance its utility as a building block for complex organic molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group and Substituent Variations
1-Methyl-1H-1,2,3-Benzotriazol-7-Amine
- Structure : Benzotriazole core (three nitrogen atoms in the heterocyclic ring) with a methyl group at 1-position and an amine (-NH2) at 7-position.
- Benzotriazoles are known for their corrosion inhibition properties, whereas aldehydes are more reactive in condensation and nucleophilic addition reactions .
Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate
- Structure: Benzodithiazine core (sulfur and nitrogen atoms in the heterocycle) with a chloro substituent, methylhydrazino group, and carboxylate ester at position 5.
- Key Differences : The sulfur-containing heterocycle and carboxylate ester contrast with the diazole-carbaldehyde system. Sulfur atoms increase molecular weight and may enhance thermal stability, while the carboxylate group introduces acidity and solubility differences compared to the aldehyde .
1-Hydroxy-1,3-Dihydro-2,1-Benzoxaborole-7-Carbaldehyde
- Structure : Benzoxaborole core (oxygen and boron in the heterocycle) with a hydroxy group and carbaldehyde at position 6.
- Key Differences : The boron-oxygen ring system enables unique reactivity, such as Lewis acid behavior, making it relevant in kinase inhibition (e.g., PI3K/Akt pathways). The aldehyde group is shared, but the heteroatom composition significantly diverges electronic properties .
Core Heterocycle Modifications
6-Hydroxy-1H-Indazole-7-Carbaldehyde
- Structure : Indazole core (two adjacent nitrogen atoms) with hydroxy and carbaldehyde substituents.
- Key Differences: The indazole system’s adjacent nitrogen atoms alter aromaticity and tautomerism compared to the 1,3-diazole arrangement.
7-Chloro-1-(2-Ethoxyethyl)-1H-Benzo[d]Imidazole-2-Carbaldehyde
- Structure: Benzimidazole core (two non-adjacent nitrogen atoms) with a chloro substituent, ethoxyethyl chain, and carbaldehyde at position 2.
- Key Differences : The ethoxyethyl group increases lipophilicity, affecting bioavailability. The carbaldehyde’s position (2 vs. 7) modifies steric interactions in molecular recognition processes .
Carboxylic Acid Derivatives
1-Methyl-1H-Benzo[d]Imidazole-6-Carboxylic Acid
- Structure : Benzoimidazole core with a methyl group and carboxylic acid (-COOH) at position 4.
- Key Differences: The carboxylic acid group introduces ionizability (pH-dependent solubility) and hydrogen-bonding donor capacity, contrasting with the aldehyde’s electrophilic character .
Comparative Data Table
Preparation Methods
Reaction Pathway and Steps
- Fisher esterification : Conversion of 4-fluoro-3-nitrobenzoic acid to methyl 4-fluoro-3-nitrobenzoate (2 ) in 95% yield using methanol under acidic conditions.
- Methylamine substitution : Treatment of 2 with 40% aqueous methylamine replaces the fluorine atom, yielding methyl 3-nitro-4-(methylamino)benzoate (3 ) quantitatively.
- Zinc reduction : Reduction of the nitro group in 3 with zinc metal produces methyl 3-amino-4-(methylamino)benzoate (4 ) in 91% yield.
- Cyclization via microwave irradiation : Heating 4 with formic acid at 150°C for 15 minutes forms the benzimidazole ring, yielding methyl 1-methyl-1H-benzimidazole-5-carboxylate (5 ) in 77% yield.
- Lithium aluminum hydride (LAH) reduction : Reduction of the ester group in 5 generates 1-methyl-1H-benzimidazol-5-yl)methanol (6 ) in 81% yield.
- Swern oxidation : Oxidation of the primary alcohol 6 using oxalyl chloride and dimethyl sulfoxide (DMSO) produces the target aldehyde 7 in 85% yield.
Advantages and Limitations
This route offers high overall yield (≈58% over six steps) and avoids hazardous reagents. However, the multi-step process demands meticulous purification, and microwave-assisted cyclization may limit scalability.
Reduction of 1-Methyl-1H-Benzimidazole-5-Carbonitrile
Procedure and Outcomes
An alternative approach involves the reduction of 1-methyl-1H-benzimidazole-5-carbonitrile to the corresponding aldehyde. While specific details are sparing, the reaction typically employs reducing agents such as diisobutylaluminum hydride (DIBAL-H) or catalytic hydrogenation. The reported yield for this method is 51%, significantly lower than the Swern oxidation route.
Critical Analysis
The moderate yield and potential side reactions (e.g., over-reduction to alcohols) render this method less favorable for large-scale synthesis. However, it provides a shorter pathway if high-purity nitrile precursors are accessible.
Alkylation of Benzimidazole Using Methyl Trifluoroacetate
Synthetic Protocol
This method, documented by ChemicalBook, involves direct alkylation of benzimidazole:
- Base activation : Benzimidazole is treated with sodium methoxide in dimethylformamide (DMF) to deprotonate the N-H group.
- Methylation : Methyl trifluoroacetate (4 equivalents) is added to the reaction mixture, facilitating N-methylation at the 1-position.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography to yield 1-methylbenzimidazole in 72% yield.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Opportunities
Purification Hurdles
The Swern oxidation method requires rigorous drying and low-temperature conditions to avoid side reactions, complicating industrial adoption.
Scalability Considerations
Microwave-assisted cyclization (Method 1) offers rapid heating but poses challenges in batch processing. Alternative heating methods, such as oil baths or flow reactors, could enhance scalability.
Functional Group Compatibility
The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres during synthesis, especially in Methods 1 and 2.
Q & A
Q. What synthetic methodologies are commonly employed for 1-methyl-1H-1,3-benzodiazole-7-carbaldehyde, and how is purity optimized?
The compound can be synthesized via formylation reactions such as Vilsmeier-Haack, where a formyl group is introduced to the benzodiazole core. Purification typically involves column chromatography or recrystallization to achieve >98% purity, as noted for structurally similar aldehydes . Reaction conditions (e.g., temperature, catalyst selection) are critical for minimizing byproducts, analogous to protocols for indazole carbaldehydes .
Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structure of this compound?
The aldehyde proton resonates distinctly in the δ 9.8–10.2 ppm range, while aromatic protons from the benzodiazole ring appear between δ 7.5–8.5 ppm. Coupling patterns and integration ratios help verify substituent positions, as demonstrated in studies of related benzodioxole carbaldehydes . For example, in 6-methoxymethoxy-7-trifluoromethyl-1,3-benzodioxole-5-carbaldehyde, the aldehyde proton was observed at δ 10.3 ppm .
Q. What storage conditions are recommended to maintain the compound’s stability for long-term use?
Storage in airtight containers under dry, low-temperature conditions (-20°C) is advised to prevent degradation or moisture absorption, as recommended for similar pharmaceutical intermediates .
Q. Which crystallographic software packages are suitable for initial structure determination?
The WinGX suite integrates SHELXS/SHELXD for structure solution and SHELXL for refinement, providing a robust workflow for small-molecule crystallography. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating geometry .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement outcomes be resolved, particularly for twinned or low-resolution data?
SHELXL’s latest features (post-2015 updates) include enhanced handling of twinned data via the TWIN/BASF commands and improved restraints for disordered moieties. For high-throughput phasing, SHELXC/D/E pipelines enable rapid experimental phasing, even with challenging datasets .
Q. What graph set analysis strategies are effective for mapping hydrogen-bonding networks in the crystal lattice?
Apply Etter’s graph theory to classify hydrogen-bonding patterns (e.g., chains, rings) using software like Mercury or WinGX. For example, in benzoic acid derivatives, C=O···H-N interactions often form R₂²(8) motifs, which can predict packing behavior .
Q. How do software choices (e.g., SHELXL vs. OLEX2) impact refinement accuracy for this compound?
SHELXL’s parameterization excels in handling anisotropic displacement parameters and complex restraints, while OLEX2’s GUI simplifies outlier detection. Cross-validating results between programs reduces systematic errors, particularly for low-angle data .
Q. What experimental protocols mitigate challenges in detecting weak electron density for the aldehyde group during X-ray analysis?
High-resolution data (≤1.0 Å) combined with iterative refinement in SHELXL improves aldehyde group localization. Partial occupancy modeling or multi-conformer refinement may be required if disorder is observed .
Q. How can solvent effects influence the compound’s crystallization behavior, and what screening methods optimize crystal quality?
Solvent polarity impacts nucleation rates; dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are common for benzodiazole derivatives. High-throughput screening using microbatch or vapor diffusion techniques identifies optimal conditions .
Q. What spectroscopic-computational hybrid approaches validate electronic interactions between the aldehyde group and benzodiazole ring?
Density functional theory (DFT) calculations paired with UV-Vis or IR spectroscopy can correlate theoretical and experimental absorption bands. For example, aldehyde C=O stretching (~1700 cm⁻¹) may shift due to conjugation with the heterocyclic ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
